REACTION_CXSMILES
|
[O:1]=[C:2]([N:14]1[CH2:19][CH2:18][CH:17]([O:20][Si](C(C)(C)C)(C)C)[CH2:16][CH2:15]1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(O)(=O)C.O1CCCC1.[OH-].[Na+]>O>[O:1]=[C:2]([N:14]1[CH2:15][CH2:16][CH:17]([OH:20])[CH2:18][CH2:19]1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:3.4|
|
Name
|
1-oxododecyl-4-(O-tert-butyldimethylsilyloxy)piperidine
|
Quantity
|
3.5 mmol
|
Type
|
reactant
|
Smiles
|
O=C(CCCCCCCCCCC)N1CCC(CC1)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
extract into methylene chloride
|
Type
|
WASH
|
Details
|
Wash with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine and dry (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
purify by flash chromatography (5% methanol/methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCCCCCCCCC)N1CCC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |